

Application Notes: **2-Cyclohexyloctane** in High-Performance Lubricants

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Compound of Interest

Compound Name: 2-Cyclohexyloctane

Cat. No.: B13818012

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Introduction

2-Cyclohexyloctane is a synthetic hydrocarbon belonging to the class of alkylated cycloalkanes. Its molecular structure, consisting of a cyclohexane ring attached to an octane chain, imparts a unique combination of properties that make it a valuable component in the formulation of high-performance lubricants, particularly as a traction fluid. Traction fluids are specialized lubricants designed to transmit power between smooth, non-positive-engagement surfaces in traction drive systems. The performance of these fluids is critically dependent on their ability to form a rigid, shear-resistant film under high pressure.

Key Performance Characteristics

Lubricants formulated with **2-cyclohexyloctane** are expected to exhibit superior performance in demanding applications where high load-carrying capacity, low wear, and precise torque transfer are essential. The cycloaliphatic structure contributes to a high coefficient of traction, while the alkyl chain provides the necessary fluidity and thermal stability.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **2-cyclohexyloctane** is provided in the table below. These properties are crucial for lubricant formulators in designing blends with specific performance targets.

Property	Value	Units
Molecular Formula	C ₁₄ H ₂₈	-
Molecular Weight	196.37	g/mol
Density (estimate)	0.814	g/cm ³
Boiling Point (at 760 mmHg)	256.9	°C
Flash Point	101.8	°C
Melting Point (estimate)	-19.69	°C
Refractive Index (estimate)	1.4315	-
Vapor Pressure (at 25°C)	0.0241	mmHg

Performance in Lubricant Formulations

While specific performance data for neat **2-cyclohexyloctane** in standardized lubricant tests is not extensively published in open literature, its role as a traction fluid allows for the extrapolation of expected performance benefits. When blended with base oils such as polyalphaolefins (PAOs), **2-cyclohexyloctane** is anticipated to enhance the tribological properties of the final lubricant.

Expected Tribological Performance

The following table outlines the anticipated performance of a lubricant blend containing **2-cyclohexyloctane** based on its known application as a traction fluid. The values are indicative and would need to be confirmed by specific experimental testing.

Performance Metric	Expected Outcome with 2-Cyclohexyloctane	Test Method
Traction Coefficient	High	Twin-disc or ball-on-disc traction measurement
Viscosity Index (VI)	Moderate to High	ASTM D2270
Wear Prevention	Excellent	ASTM D4172 (Four-Ball Wear Test)
Oxidation Stability	Good	ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT)
Low-Temperature Fluidity	Good	ASTM D97 (Pour Point)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on industry-standard ASTM methods and are adapted for the evaluation of high-performance lubricant components like **2-cyclohexyloctane**.

Protocol 1: Determination of Wear Preventive Characteristics

Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: To evaluate the ability of a lubricant containing **2-cyclohexyloctane** to protect against wear under boundary lubrication conditions.

Apparatus:

- Four-Ball Wear Test Machine
- Steel balls (AISI E-52100 steel, 12.7 mm diameter)
- Microscope with calibrated scale for wear scar measurement

Procedure:

- Thoroughly clean the test balls and the ball pot with a suitable solvent (e.g., hexane) and allow them to dry completely.
- Assemble three steel balls in the ball pot and clamp them securely.
- Pour the test lubricant (a blend containing a known concentration of **2-cyclohexyloctane** in a base oil) into the ball pot to a level that covers the three stationary balls.
- Place the fourth steel ball in the chuck of the drive spindle.
- Assemble the ball pot onto the test machine.
- Apply a specified load (e.g., 392 N or 40 kgf) to the ball assembly.
- Set the test temperature (e.g., 75 °C) and allow the system to equilibrate.
- Start the motor and maintain a constant rotational speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).
- At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
- Clean the three stationary balls and measure the diameter of the wear scars in two perpendicular directions for each ball using the microscope.
- Calculate the average wear scar diameter for the three balls.

Protocol 2: Determination of Traction Coefficient

Method: Based on principles of twin-disc or mini-traction machine (MTM) testing.

Objective: To measure the traction coefficient of a lubricant formulated with **2-cyclohexyloctane** under controlled conditions of rolling and sliding.

Apparatus:

- Twin-disc or Mini-Traction Machine (MTM)

- Test discs and/or balls of specified material (e.g., AISI 52100 steel)
- Temperature control system
- Load application system
- Independent speed control for the two surfaces

Procedure:

- Clean the test specimens (discs and/or ball) with a suitable solvent and dry them.
- Mount the specimens in the test rig.
- Introduce the test lubricant into the contact zone.
- Apply a specified load to achieve the desired Hertzian contact pressure.
- Set the test temperature and allow the system to reach thermal equilibrium.
- Set the rolling speed and the slide-to-roll ratio (SRR). The SRR is the difference in surface speeds divided by the mean rolling speed.
- Measure the traction force transmitted between the two surfaces.
- Calculate the traction coefficient by dividing the traction force by the applied normal load.
- Repeat the measurement at various slide-to-roll ratios to generate a traction curve.

Protocol 3: Determination of Oxidation Stability

Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

Objective: To evaluate the resistance of a lubricant containing **2-cyclohexyloctane** to oxidation under accelerated conditions.

Apparatus:

- Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
- Oxygen cylinder with a pressure regulator
- Temperature-controlled bath

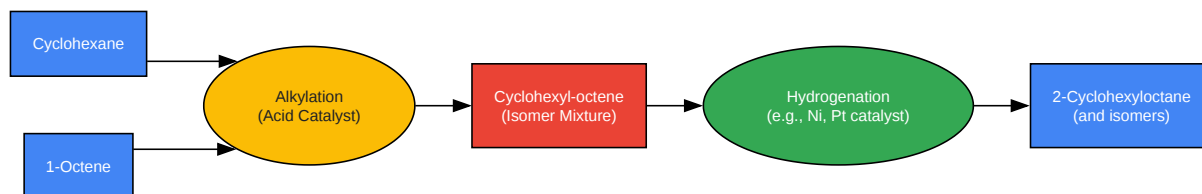
Procedure:

- Place a 50 g sample of the test lubricant, 5 mL of distilled water, and a copper catalyst coil into the pressure vessel.
- Seal the vessel and purge it with oxygen.
- Pressurize the vessel with oxygen to a specified pressure (e.g., 90 psi).
- Place the vessel in the temperature-controlled bath maintained at a specified temperature (e.g., 150 °C).
- Rotate the vessel at a constant speed (e.g., 100 rpm).
- Continuously monitor the pressure inside the vessel.
- The test is complete when the pressure drops by a specified amount from the maximum pressure reached.
- The result is reported as the time in minutes for this pressure drop to occur, which is the oxidation induction time.

Visualizations

Synthesis Pathway of 2-Cyclohexyloctane

The following diagram illustrates a potential synthetic route for **2-cyclohexyloctane**, which typically involves the alkylation of a cyclic compound followed by hydrogenation.

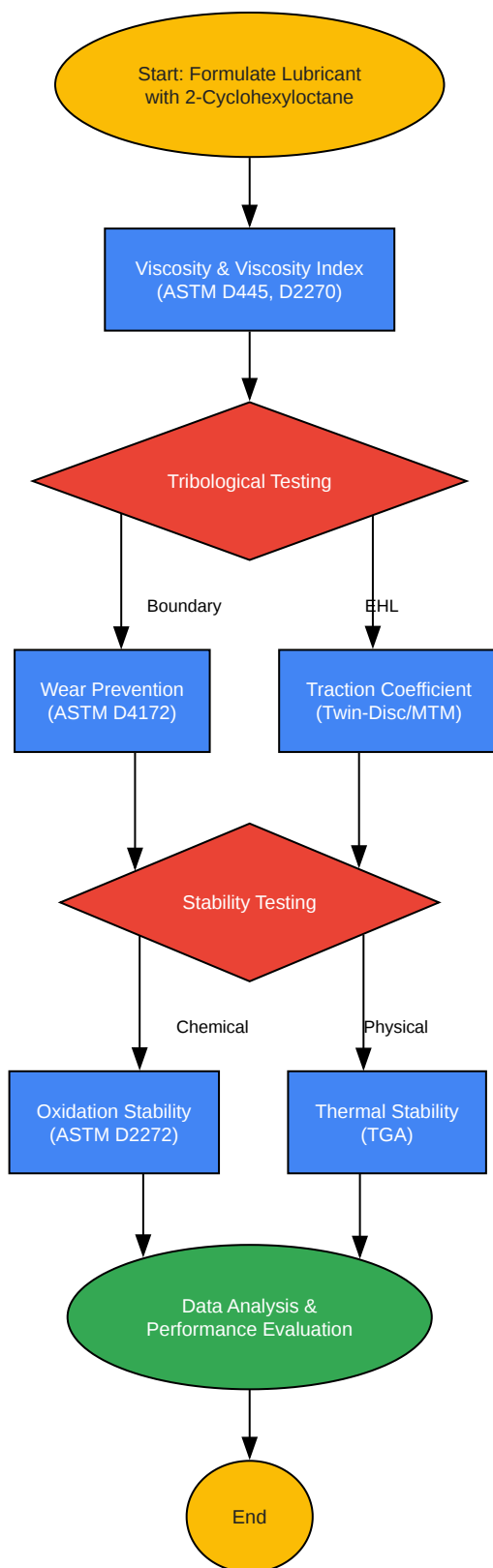


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Caption: A generalized synthetic pathway for **2-cyclohexyloctane**.

Experimental Workflow for Lubricant Performance Evaluation

This diagram outlines the logical flow of experiments to characterize the performance of a lubricant containing **2-cyclohexyloctane**.

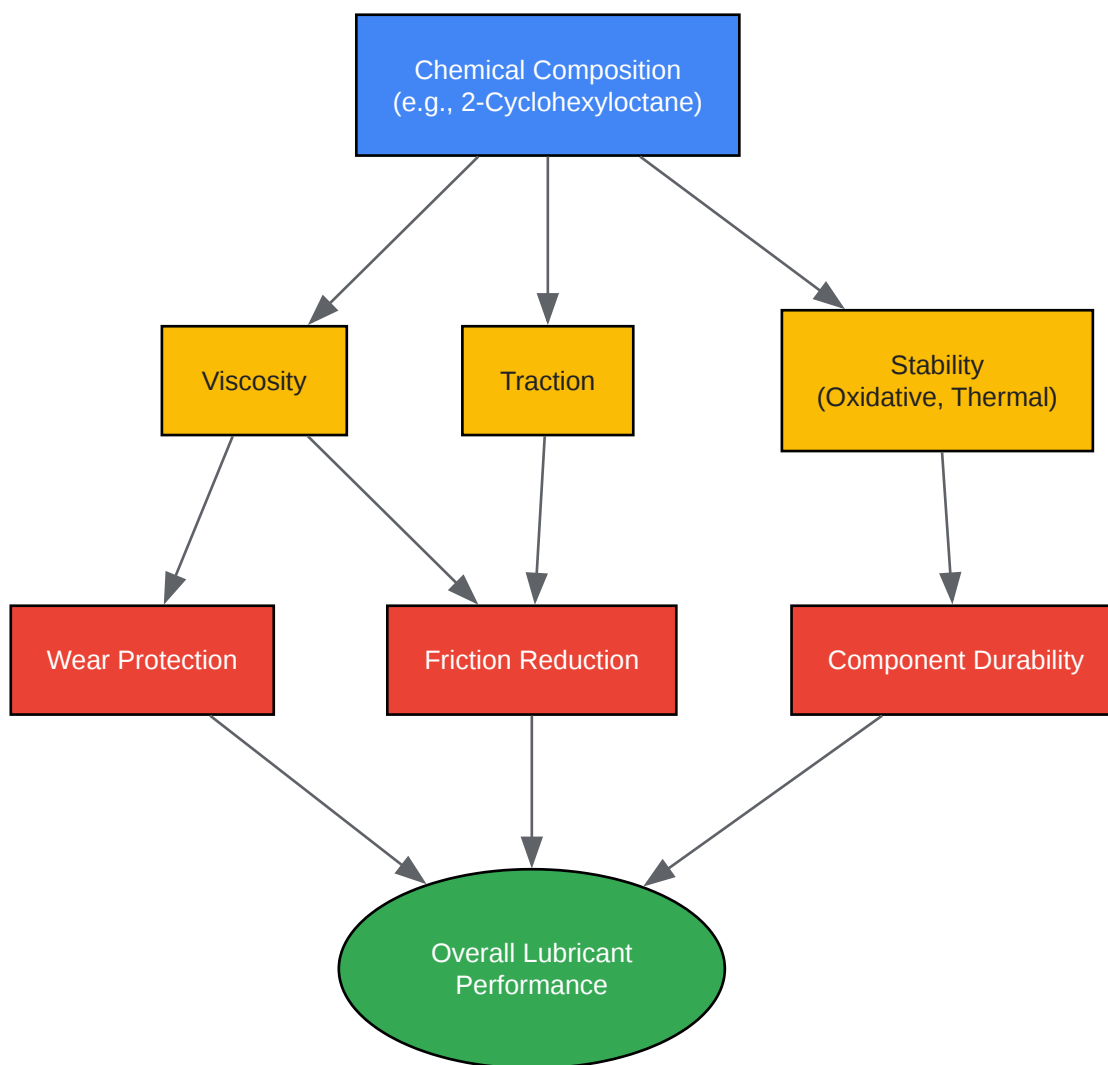


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Caption: Workflow for evaluating a **2-cyclohexyloctane** based lubricant.

Logical Relationship of Lubricant Properties

This diagram illustrates the interconnectedness of key lubricant properties and how they contribute to overall performance.



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